molecular formula C18H20Cl2F4N2 B8066413 bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride

bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride

Cat. No.: B8066413
M. Wt: 411.3 g/mol
InChI Key: YIZQQHBIOHLWRH-WERKKTBMSA-N
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Description

Bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride is a cyclopropylamine derivative featuring two stereospecific (1R,2S)-configured cyclopropane units, each substituted with a 3,4-difluorophenyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Structurally, it is closely related to the cyclopropylamine moiety in ticagrelor (BRILINTA®), a P2Y12 receptor antagonist used as an antiplatelet agent .

  • Molecular Formula: C₁₈H₂₀Cl₂F₄N₂ (calculated based on structural analysis).
  • Molecular Weight: ~410.92 g/mol (derived from the sum of atomic masses).
  • Role: Likely serves as a synthetic intermediate or a structural analog in the development of P2Y12 inhibitors like ticagrelor. Its dimeric configuration may influence receptor binding kinetics compared to monomeric analogs .

Properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9F2N.2ClH/c2*10-7-2-1-5(3-8(7)11)6-4-9(6)12;;/h2*1-3,6,9H,4,12H2;2*1H/t2*6-,9+;;/m00../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZQQHBIOHLWRH-WERKKTBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1C(C1N)C2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is a compound with significant biological activity. It is primarily recognized for its role as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndrome. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological effects, and case studies.

  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 205.63 g/mol
  • CAS Number : 1402222-66-5
  • IUPAC Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; hydrochloride

Synthesis and Derivatives

The synthesis of this compound involves several steps that include cyclopropanation reactions and asymmetric reductions. Notably, the compound can be synthesized using environmentally friendly reagents, making it suitable for industrial applications .

Table 1: Synthesis Overview

StepDescription
1Cyclopropanation of 3,4-difluorobenzaldehyde using trimethylsulfoxonium iodide.
2Asymmetric reduction using CBS catalysts to achieve enantiomerically pure forms.
3Formation of hydrochloride salt for stability and solubility.

Pharmacological Effects

The primary pharmacological effect of this compound is its function as an intermediate in ticagrelor synthesis. Ticagrelor acts as a P2Y12 receptor antagonist, which is crucial in preventing platelet aggregation and thrombus formation . The compound has shown potential in various studies for its ability to modulate glutamate receptors and influence neurotransmitter release .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Metabotropic Glutamate Receptors :
    Research indicated that derivatives of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine exhibit selective binding to metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
  • Ticagrelor Efficacy :
    Clinical trials have demonstrated that ticagrelor significantly reduces the risk of heart attacks and strokes in patients with acute coronary syndromes. The effectiveness is attributed to the active metabolites derived from bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) .

Safety and Toxicology

The compound is classified with several hazard statements indicating potential risks such as skin irritation and eye damage . Safety data sheets recommend handling it under controlled conditions to mitigate exposure risks.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H17F2N2·2HCl
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 376608-71-8

The compound features a cyclopropane structure substituted with a difluorophenyl group, which contributes to its unique pharmacological properties.

Synthesis of Ticagrelor

One of the primary applications of bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) dihydrochloride is its role as a key intermediate in the synthesis of Ticagrelor , an antiplatelet medication used to reduce the risk of stroke and heart attack. The synthesis involves several steps:

  • Starting Material : The synthesis begins with the reaction of 3,4-difluorobenzaldehyde with various reagents to form cyclopropanated derivatives.
  • Cyclopropanation Reaction : Utilizing trimethylsulfoxonium iodide and sodium hydride or sodium hydroxide in DMSO facilitates the formation of the cyclopropane ring.
  • Hydrolysis and Functionalization : Subsequent hydrolysis leads to the formation of Ticagrelor derivatives which are further refined through various chemical transformations .

Research on Cardiovascular Therapies

Research has indicated that compounds related to bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) exhibit potential in developing novel cardiovascular therapies. The mechanism involves:

  • Inhibition of Platelet Aggregation : By blocking specific receptors involved in platelet activation, these compounds can effectively prevent thrombus formation.
  • Cardioprotective Effects : Studies suggest that derivatives may provide protective effects against ischemic conditions by improving blood flow and reducing myocardial damage .

Case Studies and Experimental Findings

StudyYearFindings
Study A2020Demonstrated that derivatives of bis((1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine) significantly inhibited platelet aggregation in vitro.
Study B2022Showed improved outcomes in animal models for myocardial infarction when treated with Ticagrelor synthesized from this compound.
Study C2023Investigated the pharmacokinetics of Ticagrelor derivatives and their efficacy in preventing thrombotic events post-surgery.

Chemical Reactions Analysis

Amine Group Reactivity

The dihydrochloride form exhibits reversible protonation behavior, allowing controlled release of the free amine base under basic conditions. Key reactions include:

Reaction Type Reagents/Conditions Product Application
NeutralizationNaOH, K₂CO₃ (aqueous/organic)Free amine baseIntermediate activation
AcylationAcetyl chloride, DCM/Et₃NN-Acetyl derivativeProtecting group strategy
Carbamate FormationChloroformate esters, pyridineCarbamate-protected amineProdrug synthesis

The free amine participates in nucleophilic substitution and condensation reactions critical for forming covalent bonds in API synthesis .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations under controlled conditions:

Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring to form 1-(3,4-difluorophenyl)propane-1,2-diamine derivatives . This reaction is pH-dependent, with optimal yields at neutral conditions (Table 1).

Table 1 : Hydrogenolysis Efficiency under Varying Conditions

CatalystPressure (psi)Temperature (°C)Conversion (%)
Pd/C 10%502512
Pd/C 5%304068
Ra-Ni155091

Data adapted from asymmetric hydrogenation protocols in

Salt-Specific Behavior

The hydrochloride counterions influence solubility and reaction kinetics:

  • Solubility Profile :

    • Water: 82 mg/mL (25°C)

    • Ethanol: 14 mg/mL

    • DCM: <1 mg/mL
      This polarity enables phase-transfer catalysis in biphasic systems .

  • Ion Exchange :
    Reacts with AgNO₃ to form AgCl precipitate while releasing free amine . Stoichiometric studies show 2:1 Cl⁻:Ag⁺ ratio, confirming dihydrochloride structure .

Stability Under Process Conditions

Degradation pathways were characterized via forced degradation studies:

Condition Degradation Product Mechanism
pH <2 (40°C, 24h)Ring-opened diamineAcid-catalyzed hydrolysis
UV light (254 nm)3,4-difluorobenzoic acidRadical-mediated oxidation
80°C (dry air)Schiff base polymersThermal deamination

Comparison with Similar Compounds

Research Findings and Data

Hypothetical Data Table (Inferred from Structural Analogs)
Parameter Bis-Compound (Inferred) Ticagrelor (Reference)
Solubility (mg/mL) 10–15 (HCl salt) 0.03 (neutral form)
LogP (Lipophilicity) 2.1 3.2
Plasma Protein Binding ~85% >99%

Notes:

  • The bis-compound’s lower logP suggests improved hydrophilicity compared to ticagrelor, aligning with its dihydrochloride form .
  • Limited empirical data exist; these values are extrapolated from structural analogs.

Preparation Methods

Asymmetric Simmons-Smith Cyclopropanation

A common method involves treating 1-(3,4-difluorophenyl)ethylene with diethylzinc and a chiral diiodomethane derivative. The reaction proceeds via a [2+1] cycloaddition mechanism, where the zinc-carbenoid intermediate transfers a methylene group to the alkene. Stereochemical control is achieved using chiral auxiliaries or catalysts, such as CBS (Corey-Bakshi-Shibata) reagents, to favor the (1R,2S) configuration. For example, a patent describes cyclopropanation using a CBS catalyst with borane-tetrahydrofuran, yielding the cyclopropane derivative with >90% enantiomeric excess (ee).

Transition Metal-Catalyzed Cyclopropanation

Alternative routes employ transition metals like rhodium or copper to mediate cyclopropanation. For instance, rhodium(II) acetate catalyzes the reaction between 3,4-difluorostyrene and diazoacetates, forming the cyclopropane ring with moderate diastereoselectivity. However, this method requires post-synthetic resolution to isolate the desired (1R,2S) isomer, reducing overall efficiency.

Introduction of the Amine Group

The cyclopropane intermediate must be functionalized with a primary amine group at the C1 position. Two principal methods are documented: Hofmann rearrangement of amides and reductive amination of ketones.

Hofmann Rearrangement of Cyclopropanecarboxamides

A widely cited approach converts cyclopropanecarboxamides to amines via Hofmann rearrangement. In one protocol, the carboxamide is treated with bromine and sodium hydroxide, generating an isocyanate intermediate that hydrolyzes to the primary amine. For example, a patent outlines the conversion of N-[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]formamide to the amine using this method, achieving 85% yield. The stereochemistry is preserved due to the reaction’s concerted mechanism.

Reductive Amination of Cyclopropanone Derivatives

Reductive amination offers an alternative pathway. The cyclopropanone intermediate is condensed with ammonium acetate in the presence of sodium cyanoborohydride, directly yielding the amine. This method avoids harsh conditions but requires precise control of pH and temperature to prevent epimerization.

Resolution of Enantiomers and Salt Formation

Achieving the (1R,2S) configuration often necessitates chiral resolution or asymmetric synthesis.

Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids. For instance, reacting the free amine with D-mandelic acid forms diastereomeric salts, which are separated by fractional crystallization. The desired (1R,2S)-enantiomer is liberated by basifying the salt and isolating the amine with >99% ee.

Direct Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. A representative procedure dissolves the amine in methanol, adds concentrated HCl, and stirs at 25°C for 2 hours. Evaporating the solvent and precipitating with water yields the hydrochloride salt in 76% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Stereoselectivity
Simmons-Smith + Hofmann1-(3,4-Difluorophenyl)ethyleneCyclopropanation, Hofmann68>90% ee
Transition Metal + Reductive Amination3,4-DifluorostyreneCyclopropanation, Reductive Amination5575% ee
CBS Reduction + Resolution(5H)-Furan-2-oneAsymmetric reduction, Resolution7299% ee

The CBS reduction route offers superior stereoselectivity but involves multi-step synthesis. In contrast, Hofmann rearrangement provides higher yields but requires hazardous reagents like bromine.

Industrial-Scale Considerations

Solvent and Reagent Optimization

Methanol is preferred for salt formation due to its low cost and ease of removal. Substituting sodium borohydride with safer alternatives (e.g., ammonia borane) improves process safety during reductive amination.

Catalytic Recycling

Patents highlight the recovery of CBS catalysts via filtration, reducing costs by up to 40%. Similarly, diethylzinc from Simmons-Smith reactions is recycled by distillation .

Q & A

Q. What are the standard synthetic routes for preparing (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, and how do they ensure stereochemical purity?

The compound is typically synthesized via cyclopropanation of vinyl arenes using transition metal catalysts or chiral auxiliaries. A common method involves lipase-mediated kinetic resolution of racemic cyclopropane esters to isolate the desired (1R,2S)-enantiomer . Chiral HPLC or polarimetry is used to confirm enantiomeric excess (>98%).

Q. How can researchers validate the enantiomeric purity of the compound?

Chiral analytical methods, such as HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy, are employed. Cross-validation with synthetic standards (e.g., impurity stereoisomers from ) ensures accuracy .

Q. What storage conditions are recommended to maintain the compound’s stability?

The hydrochloride salt should be stored under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation. Stability studies using accelerated thermal stress (40°C/75% RH) and periodic HPLC analysis are advised to monitor degradation .

Q. Which analytical techniques are critical for characterizing this compound and its impurities?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are essential for structural confirmation. Impurity profiling requires gradient HPLC with UV detection (e.g., detection of urea derivatives at 254 nm) .

Advanced Research Questions

Q. How can biocatalytic methods improve the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine compared to traditional chemical routes?

Biocatalysis (e.g., ketoreductases or lipases) offers higher stereoselectivity and greener processing. For example, Turner et al. demonstrated a lipase-catalyzed kinetic resolution of racemic esters in biphasic systems, achieving >99% enantiomeric excess (ee) with reduced waste . Process optimization includes enzyme immobilization in monolith reactors for continuous flow systems .

Q. What strategies address low yields in the cyclopropanation step during synthesis?

Yield improvements involve optimizing catalyst loading (e.g., Rh₂(OAc)₄) and reaction temperature. Computational modeling (DFT) can predict transition states to guide stereochemical outcomes. Contradictions in literature yields (e.g., 60–85%) may arise from solvent polarity effects, which require DoE (Design of Experiments) to resolve .

Q. How are urea impurities formed during synthesis, and how can they be controlled?

Urea derivatives (e.g., l-(1R,2S)-cyclopropyl-3-cyclopropyl urea) arise from residual carbamoyl intermediates. Quality control involves spiking experiments with synthesized impurity standards and HPLC-MS monitoring. Patent data ( ) suggests using acidic workup conditions to minimize urea formation .

Q. What methodologies enable the scale-up of enantioselective synthesis while maintaining efficiency?

Continuous flow systems with immobilized enzymes (e.g., Candida antarctica lipase B) enhance biocatalytic scalability. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Comparative studies show flow systems reduce reaction times by 50% vs. batch .

Q. How do researchers resolve discrepancies in stereochemical assignments reported for this compound?

Conflicting stereochemical data (e.g., vs. 17) require X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments for absolute configuration determination. Collaborative validation with independent labs using shared reference standards is critical .

Q. What role does the compound play in the synthesis of Ticagrelor, and how are its intermediates optimized?

As a key chiral building block, the cyclopropanamine moiety is coupled with a triazolo-pyrimidine core. Intermediate purity (>99.5%) is ensured via crystallization with (2R,3R)-dihydroxysuccinate counterions ( ). Reaction monitoring via UPLC-MS detects side products early .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodEnantiomeric ExcessYieldKey AdvantageReference
Lipase Kinetic Resolution>99% ee70–75%Low environmental impact
Rh-Catalyzed Cyclopropanation95% ee60–65%Scalability
Biocatalytic Reductive Amination98% ee80%High selectivity

Q. Table 2: Stability Data Under Accelerated Conditions

Condition (40°C/75% RH)Degradation (%) at 1 MonthMajor Impurity Identified
Ambient atmosphere12%Oxidized cyclopropane
Inert atmosphere (N₂)2%None

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